2-Methylpiperidin-3-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpiperidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-6(8)3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZTCNUXXGZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Fundamental Reactivity of 2 Methylpiperidin 3 One Hydrochloride
Mechanistic Elucidation of Piperidinone Formation Reactions
The formation of the piperidinone ring, a core structure in many natural products and pharmaceuticals, can be achieved through various synthetic strategies. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.
Several classic and modern reactions are employed for the synthesis of piperidinones, each with distinct intermediates and rate-determining steps.
One of the most widely used methods is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net This intramolecular cyclization proceeds through a base-catalyzed formation of an ester enolate anion. The subsequent ring-closure is the rate-determining step, followed by a rapid loss of an alkoxide. researchgate.net The reversibility of this process necessitates careful control of reaction conditions to prevent the retro-Dieckmann reaction, which can cleave the cyclic β-keto ester product. researchgate.net
The Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction that condenses two moles of an aldehyde with a primary amine and a dialkyl β-ketoglutarate in a double Mannich reaction. dtic.milwikipedia.org The initial steps involve the formation of iminium ions and enolates, which then participate in a cascade of additions and cyclization. The precise rate-determining step can vary depending on the specific substrates and conditions, but it is generally one of the C-C bond-forming steps.
More contemporary approaches, such as organophotocatalyzed [1+2+3] strategies, have emerged for the one-step synthesis of 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov In these reactions, a photocatalyst generates a radical cation from the alkene, which then undergoes a series of radical additions and cyclization. The identification of specific intermediates, such as TEMPO-trapped adducts, has been crucial in elucidating the plausible reaction mechanism. researchgate.net
A summary of key piperidinone formation reactions and their mechanistic features is presented in the table below.
| Reaction Name | Key Intermediates | General Rate-Determining Step |
| Dieckmann Condensation | Ester enolate anion, cyclic β-keto ester | Intramolecular ring closure |
| Petrenko-Kritschenko Synthesis | Iminium ions, enolates | C-C bond formation |
| Organophotocatalyzed [1+2+3] Strategy | Alkene radical cation, carbon-centered radicals | C-C bond formation/cyclization |
| Aza-Michael Reaction | Enolates/enamines, iminium ions | Michael addition or cyclization |
Catalysis plays a pivotal role in many modern piperidinone syntheses, enabling milder reaction conditions, improved yields, and enhanced stereoselectivity.
Palladium-catalyzed reactions, for instance, are utilized in Wacker-type aerobic oxidative cyclizations of alkenes to form various nitrogen heterocycles, including piperidones. organic-chemistry.org These reactions typically involve a catalytic cycle that includes coordination of the alkene to the palladium center, nucleophilic attack by the amine, and subsequent oxidative steps.
Organocatalysis has also gained prominence. For example, carbene-catalyzed intramolecular aza-Michael reactions have been shown to produce piperidinones with good enantioselectivity and higher yields compared to base-catalyzed versions. nih.gov The catalytic cycle in these reactions involves the formation of a catalytically active species that facilitates the key bond-forming steps.
Enzymatic strategies are also being explored as alternatives to traditional chemical methods. Alcohol dehydrogenases (ADHs) have shown potential in the synthesis of piperidones, offering a biocatalytic approach that can circumvent some of the limitations of conventional synthesis. researchgate.net
Intramolecular and Intermolecular Reactivity Profiles of the Piperidinone Framework
The piperidinone framework, containing both a carbonyl group and a secondary amine (in the case of the hydrochloride salt), exhibits a rich and diverse reactivity profile.
Intramolecular Reactivity:
Intramolecular reactions of piperidinone derivatives are often employed to construct more complex heterocyclic systems. For example, intramolecular cyclization of β-lactams with an alkene residue can lead to the formation of piperidine (B6355638) rings, sometimes proceeding through a 6-endo cyclization pathway. nih.gov Furthermore, intramolecular halonium-induced nucleophilic additions of lactam-tethered alkenols can be used to construct fused oxygen-heterocycles. researchgate.net
Intermolecular Reactivity:
The carbonyl group of the piperidinone ring is a key site for intermolecular reactions. It can undergo a variety of nucleophilic additions and condensation reactions. For example, Knoevenagel condensation with aldehydes can be used to introduce substituents at the position alpha to the carbonyl group. rsc.org
The nitrogen atom of the piperidinone can be acylated or alkylated. For instance, reaction with acryloyl chloride in the presence of a base leads to the formation of N-acryloyl-3,5-bis(ylidene)-4-piperidones. rsc.org Additionally, the piperidinone ring can participate in cycloaddition reactions, such as the [3+2]-cycloaddition with azomethine ylides to form dispiro-heterocycles. rsc.org
Theoretical Approaches to Understanding Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including the formation and reactivity of piperidinones. aip.org
DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, providing insights into the energetics of different reaction pathways. nih.govresearchgate.net This allows for the identification of the most likely reaction mechanism and the factors that control selectivity. For example, quantum chemical calculations have been used to determine the stereochemical structure of dispiro-analogs formed from azomethine dipolar cycloaddition reactions with piperidones. rsc.org
Furthermore, DFT studies can help to understand the electronic structure of molecules and predict their reactivity. researchgate.net Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the nucleophilic and electrophilic character of different sites within the molecule. nih.gov This information can be used to rationalize observed reactivity patterns and to design new reactions.
Vibrational spectroscopic studies, combined with DFT calculations, can also provide detailed information about the structure and bonding in piperidone derivatives. aip.org By comparing experimentally measured infrared and Raman spectra with theoretically calculated spectra, it is possible to make detailed assignments of vibrational modes and to gain a deeper understanding of the molecular structure.
2 Methylpiperidin 3 One Hydrochloride As a Versatile Synthetic Intermediate
Application in the Construction of Complex N-Heterocyclic Architectures
The bifunctional nature of the 2-methylpiperidin-3-one (B13627593) core makes it an excellent starting point for synthesizing more complex, often fused, N-heterocyclic systems. The secondary amine and the carbonyl group are key handles for cyclization and condensation reactions, enabling the construction of bicyclic and polycyclic frameworks that are central to many alkaloids and pharmaceutical agents.
The general strategy involves leveraging the existing piperidone ring as a foundational component onto which new rings are annulated. For instance, the ketone at the C-3 position can participate in reactions such as the Friedländer annulation to build quinoline-type fused systems, or in multi-component reactions (MCRs) that efficiently assemble complex molecular scaffolds in a single step. researchgate.net Similarly, the secondary amine can be employed in intramolecular cyclizations, such as the Pictet-Spengler reaction, after appropriate functionalization of a side chain attached to the nitrogen.
These transformations allow for the synthesis of privileged heterocyclic systems that are otherwise challenging to access. The inherent structure of the 2-methylpiperidin-3-one unit provides a rigid and predictable starting point for these complex synthetic sequences.
Table 1: Examples of Complex Heterocyclic Cores Accessible from Piperidone Intermediates
Role in Stereocontrolled Synthesis of Advanced Chemical Building Blocks
A key feature of 2-methylpiperidin-3-one is the presence of a chiral center at the C-2 position, directly adjacent to the C-3 ketone. This arrangement is pivotal for directing the stereochemical outcome of subsequent transformations, making the compound a valuable chiral building block. The synthesis of molecules with specific three-dimensional arrangements is crucial in drug discovery, as different stereoisomers can have vastly different biological activities.
Substrate-controlled diastereoselective reactions are a primary application. When a nucleophile attacks the C-3 carbonyl, the existing methyl group at C-2 sterically and electronically influences the trajectory of the attack. This guidance leads to the preferential formation of one diastereomer over the other. For example, the reduction of the ketone to a hydroxyl group or the addition of an organometallic reagent can proceed with high diastereoselectivity, yielding a 2,3-disubstituted piperidine (B6355638) with a defined relative stereochemistry.
Furthermore, the nitrogen atom can be functionalized with a chiral auxiliary. This approach, known as auxiliary-controlled synthesis, can either reinforce or override the directing effect of the C-2 methyl group, providing a powerful and flexible strategy for accessing specific, highly enantioenriched stereoisomers. Such stereocontrolled reactions are essential for producing advanced intermediates for the synthesis of complex natural products and pharmaceuticals. researchgate.netresearchgate.net
Table 2: Stereoselective Transformations of the 2-Alkyl-3-Piperidone Moiety
Design and Development of Novel Chemical Scaffolds Based on the 2-Methylpiperidin-3-one Unit
In modern drug discovery, there is a significant emphasis on moving beyond flat, two-dimensional aromatic structures and exploring three-dimensional chemical space. nih.govwhiterose.ac.ukrsc.org Saturated heterocycles like piperidine are ideal for this purpose, as they provide well-defined three-dimensional exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netnih.gov
The 2-methylpiperidin-3-one unit serves as an excellent 3D scaffold for fragment-based drug discovery and the development of novel compound libraries. rsc.org The scaffold possesses three key points of diversity:
The N-H group: Can be readily functionalized via acylation, alkylation, arylation, or sulfonylation to explore interactions in one region of a protein binding pocket.
The C-3 ketone: Can be transformed into a variety of other functional groups (alcohols, amines, oximes, hydrazones) or used as an anchor point for further elaboration, providing a second vector for modification.
The C-2 methyl group: Provides a fixed stereochemical and steric element that orients the other substituents in a defined spatial arrangement, which is critical for targeted drug design.
By systematically modifying these positions, medicinal chemists can generate libraries of structurally related but spatially diverse compounds. This approach allows for a thorough exploration of the structure-activity relationship (SAR) around the piperidone core, facilitating the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The inherent chirality and conformational rigidity of the 2-methylpiperidin-3-one scaffold make it a highly attractive starting point for developing next-generation therapeutics.
Table 3: Diversification Strategies for the 2-Methylpiperidin-3-one Scaffold
Computational Chemistry and Theoretical Studies on 2 Methylpiperidin 3 One Hydrochloride
Density Functional Theory (DFT) Analyses of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of the system and derive various electronic and structural properties. For 2-Methylpiperidin-3-one (B13627593) hydrochloride, DFT calculations elucidate the distribution of electrons, identify reactive sites, and quantify the molecule's stability. Such analyses are typically performed using a specific functional, like B3LYP, and a basis set (e.g., 6-31+G(d,p)) to ensure accurate results. nih.govsci-hub.se
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap is 5.4194 eV, indicating significant stability. nih.gov The electronic properties of 2-Methylpiperidin-3-one hydrochloride, including the electron-withdrawing carbonyl group and the protonated nitrogen, would influence its specific gap energy.
From the HOMO and LUMO energies, several molecular reactivity indices can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of different aspects of reactivity.
| Parameter | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table presents the definitions and formulas for global reactivity descriptors derived from HOMO and LUMO energies.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its interactions with other chemical species. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. researchgate.net
For this compound, the MEP surface would show distinct regions of charge localization:
Positive Potential (Blue): A strong positive potential would be concentrated around the protonated amine group (-NH2+), making it the primary site for interaction with nucleophiles or anions, such as the chloride counter-ion.
Negative Potential (Red): The most negative potential would be located around the oxygen atom of the carbonyl group (C=O) due to the presence of its lone pair electrons. This region is the principal site for electrophilic attack.
Neutral Regions (Green): The aliphatic carbon backbone and the methyl group would exhibit a relatively neutral potential, indicating lower reactivity compared to the heteroatoms.
This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its role in chemical reactions. rsc.org
In this compound, significant delocalization effects are expected. Key interactions would include:
Carbonyl Group Interactions: Strong hyperconjugative interactions involving the lone pairs of the carbonyl oxygen atom (nO) donating into the antibonding orbitals (σ*) of adjacent C-C and C-N bonds.
Ring System Delocalization: Intramolecular charge transfer from filled C-C and C-H bonding orbitals into empty antibonding orbitals throughout the piperidine (B6355638) ring structure. The protonation of the nitrogen atom significantly alters the electronic landscape. The positive charge on the nitrogen atom enhances its electron-accepting character, influencing the delocalization patterns and the stability of the entire ring system.
Conformational Landscape and Energetic Profiling
The piperidine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. In this compound, the methyl group at the C2 position can exist in two primary orientations: axial or equatorial. The relative stability of these two conformers is a critical aspect of the molecule's structure and reactivity.
Computational studies on related 2-methylpiperidine (B94953) systems have shown that the energetic preference for the axial versus the equatorial position is influenced by steric and electronic factors. nih.govacs.org
Equatorial Conformer: Placing the methyl group in the equatorial position generally minimizes steric hindrance. In this orientation, the methyl group points away from the rest of the ring, avoiding unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6. This is often the more stable conformation for simple substituted cyclohexanes and piperidines.
Axial Conformer: An axial methyl group experiences steric repulsion from the axial hydrogens at C4 and C6. However, in certain N-substituted piperidines, electronic effects can sometimes stabilize the axial conformer. nih.gov For 1,2-dimethylpiperidine, the equatorial conformer is favored by approximately 1.8 kcal/mol. nih.gov
The presence of the sp2-hybridized carbonyl group at the C3 position flattens the ring slightly compared to a standard piperidine ring, which can subtly alter the energetics of the axial/equatorial equilibrium. nih.gov Furthermore, in the solid state, crystal packing forces can influence which conformer is observed. acs.org Theoretical calculations are essential to determine the precise energy difference (ΔG) between these conformers and predict their population distribution at equilibrium.
| Conformer | Relative Position of Methyl Group | Key Steric Interactions | Expected Relative Stability |
| Equatorial | Points away from the ring | Minimal steric strain | Generally more stable |
| Axial | Points perpendicular to the ring plane | 1,3-diaxial interactions with axial hydrogens | Generally less stable |
This table summarizes the key features of the equatorial and axial conformers of the 2-methyl group.
Investigation of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hirshfeld Surface Analysis)
For this compound, the primary intermolecular interactions would be:
Hydrogen Bonding (N-H+···Cl-): The strongest and most significant interaction would be the hydrogen bond between the protonated amine (the donor) and the chloride anion (the acceptor). This is the defining interaction of the hydrochloride salt.
C-H···O and C-H···Cl Interactions: Weaker hydrogen bonds are expected between carbon-hydrogen donors and the carbonyl oxygen or chloride ion as acceptors. Red spots on the Hirshfeld dnorm surface typically indicate these hydrogen bonding interactions. nih.gov
Van der Waals Forces (H···H contacts): As with most organic molecules, non-specific contacts between hydrogen atoms on adjacent molecules make a substantial contribution to the crystal packing, often accounting for the largest percentage of the Hirshfeld surface. nih.govnih.gov
Based on studies of similar piperidinone hydrochloride salts, a plausible distribution of intermolecular contacts can be predicted. nih.govnih.gov
| Interaction Type | Description | Typical Contribution (%) |
| H···H | Van der Waals contacts between hydrogen atoms | 35 - 50% |
| Cl···H / H···Cl | Interactions involving the chloride ion, including the primary N-H+···Cl- hydrogen bond | 20 - 35% |
| O···H / H···O | Hydrogen bonds involving the carbonyl oxygen | 5 - 15% |
| C···H / H···C | Weak interactions involving carbon atoms | 5 - 15% |
This table presents an estimated breakdown of intermolecular contacts for crystalline this compound based on data from analogous structures.
Advanced Analytical Methodologies in the Research of 2 Methylpiperidin 3 One Hydrochloride
Chromatographic Techniques for Mixture Resolution and Enantiomeric Purity Assessment
Chromatographic methods are central to the separation and purification of 2-Methylpiperidin-3-one (B13627593) hydrochloride from reaction mixtures and for the critical assessment of its enantiomeric purity. High-performance liquid chromatography (HPLC) is a particularly powerful tool for these tasks. mdpi.com
Due to the presence of a stereocenter at the third position of the piperidinone ring, 2-Methylpiperidin-3-one exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating these stereoisomers and quantifying the enantiomeric excess (ee) of a sample. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
The separation mechanism relies on the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer eluting from the column faster than the other. In the context of related compounds like N-protected 3-methylpiperidin-2-one (B1294715), chiral HPLC has been successfully employed to detect and confirm the presence of a single isomer, demonstrating the technique's efficacy in assessing the outcomes of asymmetric synthesis. researchgate.net The choice of the specific CSP and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govsemanticscholar.org
Table 1: Application of Chiral HPLC in Piperidinone Analysis
| Analytical Aspect | Chiral HPLC Application | Key Principle |
|---|---|---|
| Stereoisomer Resolution | Separation of (R) and (S) enantiomers. | Differential interaction with a Chiral Stationary Phase (CSP). |
| Purity Assessment | Quantification of enantiomeric excess (ee). | Integration of peak areas corresponding to each enantiomer. |
| Synthetic Outcome | Confirmation of stereoselectivity in asymmetric synthesis. | Detection of single or multiple stereoisomeric products. researchgate.net |
Spectroscopic Approaches for Mechanistic Insights and Structural Confirmations
Spectroscopic techniques are vital for confirming the molecular structure of 2-Methylpiperidin-3-one hydrochloride and for gaining insights into reaction mechanisms. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
In the analysis of piperidinone derivatives, 1H and 13C NMR spectroscopy are routinely used to elucidate the carbon-hydrogen framework. rdd.edu.iqbohrium.com These techniques help to confirm the presence of the piperidinone ring, the methyl group, and their relative positions by analyzing chemical shifts, signal multiplicities, and coupling constants. While specific spectral data are not detailed here, the patterns observed in NMR spectra are unique to the molecule's structure and are used as a definitive fingerprint for structural verification. FT-IR spectroscopy complements NMR by identifying characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) group of the ketone and the N-H bond of the secondary amine hydrochloride, further confirming the compound's identity. rdd.edu.iq
X-ray Crystallography for Absolute Stereochemical Assignment
While spectroscopic methods confirm the molecular structure and chiral chromatography can separate enantiomers, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov This method is powerful enough to distinguish between enantiomers and assign the absolute configuration (R or S) at the chiral center. For instance, in studies of a diastereoisomer of N-protected 3-methylpiperidin-2-one, single-crystal X-ray analysis was the definitive method used to determine its absolute configuration. researchgate.net The formation of a hydrochloride salt can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis, making this technique particularly relevant for the subject compound. nih.gov The resulting crystal structure provides unequivocal proof of the molecule's three-dimensional architecture. mdpi.com
Table 2: Overview of Advanced Analytical Methodologies
| Methodology | Purpose | Type of Information Obtained |
|---|---|---|
| Chiral HPLC | Enantiomer separation and purity analysis. researchgate.net | Retention times, peak resolution, enantiomeric excess (ee). nih.gov |
| NMR Spectroscopy | Molecular structure confirmation. rdd.edu.iq | Atomic connectivity, chemical environment of nuclei. |
| FT-IR Spectroscopy | Functional group identification. rdd.edu.iq | Vibrational frequencies of chemical bonds. |
| X-ray Crystallography | Absolute stereochemical assignment. researchgate.net | 3D atomic coordinates, bond lengths, bond angles. nih.gov |
Future Research Trajectories and Emerging Paradigms in 2 Methylpiperidin 3 One Hydrochloride Chemistry
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the piperidinone core is understood, significant opportunities exist for discovering novel chemical transformations. Future research will likely focus on expanding the synthetic utility of 2-Methylpiperidin-3-one (B13627593) hydrochloride through the exploration of unconventional reaction pathways.
Asymmetric Catalysis: A primary focus will be the development of novel stereoselective reactions. Building upon existing methods for asymmetric synthesis of substituted piperidinones, researchers will likely explore new chiral catalysts—both metal-based and organocatalytic—to control the stereochemistry at the C2 methyl group and other positions. This will enable access to a wider range of enantiomerically pure derivatives, which is crucial for pharmaceutical applications.
Photocatalysis and Radical Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov An organophotocatalysed [1+2+3] strategy has been successfully developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov Applying these photoredox strategies to 2-Methylpiperidin-3-one hydrochloride could unlock novel C-H functionalization, cross-coupling, and cycloaddition reactions, providing rapid access to complex molecular architectures that are difficult to achieve through traditional thermal methods. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. Designing new MCRs that incorporate this compound as a key building block will be a significant area of investigation. This could lead to the rapid generation of diverse libraries of novel piperidine-containing compounds for high-throughput screening in drug discovery programs.
Integration with Flow Chemistry and Automated Synthetic Platforms
The shift from batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. nih.govdrugdiscoverytrends.com The integration of this compound chemistry with these modern platforms represents a major avenue for future research.
Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control can lead to improved selectivity, higher yields, and the suppression of side reactions. For instance, exothermic or hazardous reactions involving this compound can be performed more safely in microreactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. researchgate.net
Automated Optimization and Scale-up: Automated platforms, incorporating real-time reaction monitoring and self-optimization algorithms, can accelerate the discovery of optimal synthetic routes. Once a process is optimized on a small scale, the inherent scalability of flow chemistry allows for a more straightforward transition to pilot and production scales without the need for extensive re-optimization. drugdiscoverytrends.com
Table 1: Comparison of Batch vs. Flow Chemistry for Piperidinone Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
| Reaction Time | Often lengthy, including work-up/isolation | Significantly reduced through telescoped reactions drugdiscoverytrends.com |
| Yield & Purity | Potential for lower yields due to losses at each step | Higher yields and purity due to better selectivity drugdiscoverytrends.com |
| Safety | Challenges with hazardous reagents and exotherms | Enhanced safety for handling unstable intermediates drugdiscoverytrends.comresearchgate.net |
| Scalability | Re-optimization often required for scale-up | Linear scalability from lab to production drugdiscoverytrends.com |
| Flexibility | Less suited for rapid library generation | Ideal for automated synthesis and diversification drugdiscoverytrends.com |
Development of Sustainable and Atom-Economical Synthetic Protocols
In line with the growing emphasis on green chemistry, future research will prioritize the development of environmentally benign and resource-efficient methods for the synthesis and modification of this compound.
Catalytic and Atom-Economical Reactions: There will be a strong push to replace stoichiometric reagents with catalytic alternatives. This includes employing transition-metal catalysts, organocatalysts, or biocatalysts to achieve high efficiency and selectivity while minimizing waste. The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, will be a guiding principle in the design of new synthetic routes. rsc.org An example is the development of one-pot syntheses that reduce the number of steps and purification procedures. rsc.org
Use of Greener Solvents and Reagents: Research will focus on replacing hazardous organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents. rsc.org The use of water as a solvent, potentially with the aid of surfactants, is a particularly attractive green approach. rsc.org Furthermore, the development of synthetic routes that utilize non-toxic, readily available starting materials will be a key consideration.
Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or mechanochemistry, can reduce the carbon footprint of synthetic processes. These techniques can often accelerate reaction rates and improve yields compared to conventional heating.
Interdisciplinary Research at the Interface of Organic and Computational Chemistry
The synergy between experimental organic chemistry and computational modeling is a powerful paradigm for accelerating research. This interdisciplinary approach will be instrumental in advancing the chemistry of this compound.
Mechanism Elucidation and Reaction Prediction: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition states, and intermediates. This understanding can help rationalize observed reactivity and stereoselectivity, as well as predict the outcomes of new, untested reactions. By modeling potential reaction pathways, chemists can prioritize experiments, saving significant time and resources.
Rational Design of Derivatives: Computational tools are invaluable for the in silico design of novel this compound derivatives with specific desired properties. Molecular modeling can be used to predict how structural modifications will affect biological activity, for example, by simulating the binding of a derivative to a target protein. This rational design approach can guide synthetic efforts toward compounds with higher potency and better pharmacological profiles.
Predicting Physicochemical Properties: Computational models can accurately predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This information is critical in the early stages of drug discovery for selecting candidates with favorable pharmacokinetic profiles.
Q & A
Q. What are the standard synthetic routes for preparing 2-methylpiperidin-3-one hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of appropriate precursors, such as 3-aminoketones or via reductive amination of substituted cyclohexanones. Reaction parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield . For example, in analogous piperidine derivatives, prolonged heating (>12 hours) improved cyclization efficiency but risked side-product formation . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR : H and C NMR identify the piperidine ring protons (δ 1.5–3.5 ppm for CH groups) and ketone carbonyl (δ ~210 ppm in C). The hydrochloride salt shifts NH protons downfield (δ ~9–11 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks (e.g., m/z 146 for the free base) and chlorine isotopic patterns due to the hydrochloride .
- FTIR : Strong absorption bands at ~2550 cm (N-H stretch of HCl salt) and ~1700 cm (ketone C=O) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; maintain airborne concentrations below 1 mg/m .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste; avoid aqueous rinsing to prevent drainage contamination .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for synthesizing this compound derivatives?
AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example:
- Retrosynthesis : Prioritize precursors with high Template Relevance scores (e.g., >0.85) for one-step reactions .
- DFT Calculations : Model transition states to identify energy barriers for cyclization steps. Studies on similar piperidines show solvent polarity (ε > 20) stabilizes intermediates, reducing activation energy by ~15% .
Q. What strategies resolve contradictions in biological activity data for 2-methylpiperidin-3-one analogs?
- Dose-Response Analysis : Test compounds across a wide concentration range (nM to mM) to identify non-linear effects. For example, some piperidine derivatives show antagonist activity at low doses but agonist effects at higher concentrations .
- Receptor Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) to quantify binding affinities (K) and exclude false positives from off-target interactions .
Q. How do crystallographic methods (e.g., SHELX) aid in resolving structural ambiguities of this compound complexes?
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals (grown via slow evaporation in ethanol) .
- Refinement : SHELXL refines positional and thermal parameters, with R-factors <5% for reliable bond-length precision (±0.01 Å). Hydrogen atoms are located via difference Fourier maps .
Key Methodological Recommendations
- Synthesis : Optimize cyclization steps using microwave-assisted reactions to reduce time (e.g., 30 minutes at 100°C) while maintaining yields >75% .
- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., HPLC + NMR) to detect trace impurities (<0.1%) .
- Crystallography : Employ twin refinement in SHELXL for crystals with low symmetry (e.g., monoclinic systems) to improve data accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
